![molecular formula C23H25NO4 B2438210 (Z)-2-(4-methoxybenzylidene)-6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one CAS No. 1639002-93-9](/img/structure/B2438210.png)
(Z)-2-(4-methoxybenzylidene)-6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(4-methoxybenzylidene)-6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
PET Imaging and PIM1 Inhibition
- PET Probe for PIM1 Enzyme Imaging: The compound, with a slightly varied structure, has been utilized as a PET probe for imaging the enzyme PIM1, which is significant for its role in cancer and other diseases (Gao et al., 2013).
Sigma Receptor Ligands
- Subtype Selective Sigma-Receptor Ligands: Variants of this compound, specifically spiro[[2]benzofuran-1,4'-piperidines], show significant affinity for sigma(1)- and sigma(2)-receptors, which are relevant in neurological and psychiatric disorders (Maier & Wünsch, 2002).
Antioxidant Activity
- Synthesis for Antioxidant Study: A related compound was synthesized through a Strecker-type reaction and showed promising antioxidant activity, which could be applicable in various therapeutic contexts (Ezzatzadeh & Hossaini, 2018).
Photophysical and Photochemical Properties
- Zinc(II) Phthalocyanine Studies: Studies involving benzofuran derivatives with structural similarities explored their photophysical and photochemical properties, relevant in fields like photodynamic therapy for cancer treatment (Öncül et al., 2022).
Antimicrobial Activity
- Pyridine Derivatives for Antimicrobial Use: Compounds related to the specified chemical showed antimicrobial activity, indicating potential use in combating bacterial and fungal infections (Patel et al., 2011).
Molecular Docking and Pharmacological Properties
- Benzimidazole Derivatives as EGFR Inhibitors: Molecular docking studies of similar compounds have shown promise as EGFR inhibitors, crucial in cancer therapy (Karayel, 2021).
properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-piperidin-1-ylethoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)15-22-23(25)20-10-9-19(16-21(20)28-22)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHGWLVJNDHIIG-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-methoxybenzylidene)-6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one |
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